Cas no 87109-10-2 (3-phenylpyridin-2-amine)

3-Phenylpyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with an amino group at the 2-position and a phenyl ring at the 3-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals and agrochemicals. Its aromatic and amine functionalities enable participation in diverse reactions, including cross-coupling and condensation, facilitating the synthesis of complex molecules. The compound’s stability and well-defined reactivity profile make it valuable for research and industrial processes. High purity grades are available to ensure reproducibility in synthetic workflows. Suitable for use in medicinal chemistry, it serves as a key intermediate in the development of bioactive compounds.
3-phenylpyridin-2-amine structure
3-phenylpyridin-2-amine structure
商品名:3-phenylpyridin-2-amine
CAS番号:87109-10-2
MF:C11H10N2
メガワット:170.210502147675
MDL:MFCD04114119
CID:708716
PubChem ID:2762795

3-phenylpyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 3-Phenylpyridin-2-ylamine
    • 3-Phenylpyridin-2-amine
    • 2-AMINO-3-PHENYLPYRIDINE
    • 3-Phenyl-2-pyridylamine
    • 3-Phenyl-pyridin-2-ylaMine
    • 3-Phenyl-2-pyridinamine
    • phenylpyridinamine
    • PubChem17110
    • 2-amino-3-phenyl pyridine
    • OJXNUAWQULNUCP-UHFFFAOYSA-N
    • AB17897
    • AB0027141
    • ST2410840
    • BB 0260404
    • W8939
    • A10370
    • A1-
    • 3-Phenyl-2-pyridinamine (ACI)
    • AKOS013406238
    • SCHEMBL1148699
    • SCHEMBL22112755
    • CS-0156471
    • AC-33367
    • SY025380
    • Z1192017929
    • DB-025142
    • MFCD04114119
    • DS-0500
    • 87109-10-2
    • DTXSID80376457
    • FS-2850
    • EN300-123887
    • A1-07958
    • 3-phenylpyridin-2-amine
    • MDL: MFCD04114119
    • インチ: 1S/C11H10N2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13)
    • InChIKey: OJXNUAWQULNUCP-UHFFFAOYSA-N
    • ほほえんだ: N1C(N)=C(C2C=CC=CC=2)C=CC=1

計算された属性

  • せいみつぶんしりょう: 170.08400
  • どういたいしつりょう: 170.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.133
  • ふってん: 320.3℃ at 760 mmHg
  • フラッシュポイント: 173.5°C
  • 屈折率: 1.625
  • PSA: 38.91000
  • LogP: 2.91200

3-phenylpyridin-2-amine セキュリティ情報

3-phenylpyridin-2-amine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-phenylpyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B522723-50mg
3-phenylpyridin-2-amine
87109-10-2
50mg
$ 50.00 2022-06-07
TRC
B522723-500mg
3-phenylpyridin-2-amine
87109-10-2
500mg
$ 295.00 2022-06-07
Enamine
EN300-123887-5.0g
3-phenylpyridin-2-amine
87109-10-2 95.0%
5.0g
$500.0 2025-03-21
Enamine
EN300-123887-0.05g
3-phenylpyridin-2-amine
87109-10-2 95.0%
0.05g
$49.0 2025-03-21
eNovation Chemicals LLC
D956965-250mg
3-Phenylpyridin-2-amine
87109-10-2 95+%
250mg
$150 2024-06-07
Chemenu
CM119034-10g
2-Amino-3-phenylpyridine
87109-10-2 95%
10g
$1172 2021-08-06
Apollo Scientific
OR903930-250mg
3-Phenyl-pyridin-2-ylamine
87109-10-2 95%
250mg
£194.00 2025-02-20
Enamine
EN300-123887-2.5g
3-phenylpyridin-2-amine
87109-10-2 95.0%
2.5g
$319.0 2025-03-21
Enamine
EN300-123887-0.5g
3-phenylpyridin-2-amine
87109-10-2 95.0%
0.5g
$164.0 2025-03-21
Enamine
EN300-123887-10.0g
3-phenylpyridin-2-amine
87109-10-2 95.0%
10.0g
$850.0 2025-03-21

3-phenylpyridin-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Palladium diacetate Solvents: Water ;  24 h, pH 5.6 → pH 2.1, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
リファレンス
Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions
Li, Zhao; et al, Journal of Organic Chemistry, 2016, 81(18), 8520-8529

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Phosphonium, tetrabutyl-, 4-ethoxypentanoate (1:1) ;  24 h, 130 °C
リファレンス
Tetrabutylphosphonium 4-ethoxyvalerate as a biomass-originated media for homogeneous palladium-catalyzed Hiyama coupling reactions
Orha, Laszlo; et al, Chemical Papers, 2020, 74(12), 4593-4598

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  6 h, 80 °C
2.1 Reagents: Zinc Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene ;  4 h, 120 °C
2.2 20 h, 120 °C
リファレンス
An iron(II)-based metalloradical system for intramolecular amination of C(sp2)-H and C(sp3)-H bonds: synthetic applications and mechanistic studies
Das, Sandip Kumar; et al, Chemical Science, 2022, 13(40), 11817-11828

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Sodium azide Solvents: Ethanol ,  Water ;  24 h, 120 °C
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  6 h, 80 °C
3.1 Reagents: Zinc Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene ;  4 h, 120 °C
3.2 20 h, 120 °C
リファレンス
An iron(II)-based metalloradical system for intramolecular amination of C(sp2)-H and C(sp3)-H bonds: synthetic applications and mechanistic studies
Das, Sandip Kumar; et al, Chemical Science, 2022, 13(40), 11817-11828

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Palladium diacetate ,  2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-pyrrole Solvents: Water ;  15 - 20 min, 27 °C → 100 °C; 4 h, 100 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
リファレンス
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base
Li, Zhao; et al, New Journal of Chemistry, 2017, 41(24), 15420-15432

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Ammonia
リファレンス
A new synthesis of 4-(dimethylamino)-1,3-butadiene-1,1-dicarbonitriles and their cyclization to 2-amino-3-cyanopyridines
Ege, Guenter; et al, Synthesis, 1979, (5), 376-8

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt → 120 °C; 2 - 16 h, 120 °C
リファレンス
Design, synthesis and biological evaluation of arylpyridin-2-yl guanidine derivatives and cyclic mimetics as novel MSK1 inhibitors. An application in an asthma model
Bollenbach, Maud; et al, Molecules, 2021, 26(2),

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene ;  4 h, 120 °C
1.2 20 h, 120 °C
リファレンス
An iron(II)-based metalloradical system for intramolecular amination of C(sp2)-H and C(sp3)-H bonds: synthetic applications and mechanistic studies
Das, Sandip Kumar; et al, Chemical Science, 2022, 13(40), 11817-11828

3-phenylpyridin-2-amine Raw materials

3-phenylpyridin-2-amine Preparation Products

3-phenylpyridin-2-amine 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:87109-10-2)3-Phenylpyridin-2-amine
A10370
清らかである:99%/99%/99%
はかる:5g/1g/250mg
価格 ($):595.0/495.0/279.0